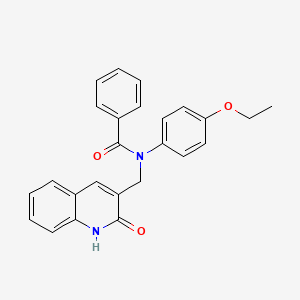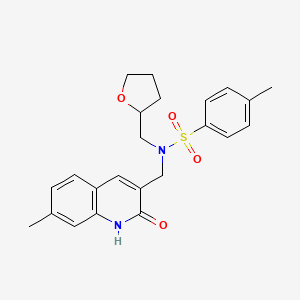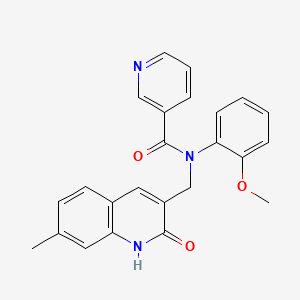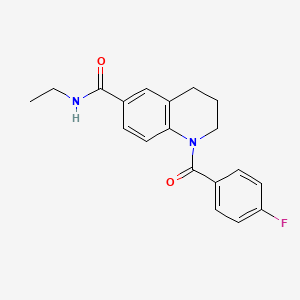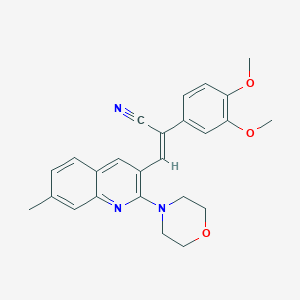
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile, also known as DMQAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMQAA belongs to the class of acrylonitrile compounds and has been found to exhibit promising biological activity against various diseases.
作用機序
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is not fully understood. However, it has been proposed that (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile exerts its biological activity through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to inhibit the activity of various enzymes, including topoisomerase II and reverse transcriptase.
Biochemical and Physiological Effects
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from the mitochondria. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity.
実験室実験の利点と制限
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is also soluble in various solvents, which makes it easy to use in biological assays. However, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has some limitations for lab experiments. It has low water solubility, which may limit its use in certain biological assays. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has not been extensively tested in vivo, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile research. One potential direction is to investigate the use of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the efficacy of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile in vivo and to optimize its pharmacokinetic properties. Another potential direction is to investigate the use of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile as a neuroprotective agent for neurodegenerative diseases. Further studies are needed to determine the mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile in the brain and to optimize its delivery to the brain. Overall, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has shown promising biological activity and warrants further investigation as a potential therapeutic agent.
合成法
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile can be synthesized through a multi-step reaction process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylquinoline-3-carboxaldehyde in the presence of morpholine and acetic acid to form the intermediate compound. The intermediate compound is then treated with acrylonitrile in the presence of a base to yield (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile. The synthesis method for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been optimized, and the yield of the compound has been improved.
科学的研究の応用
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-4-5-19-13-20(25(27-22(19)12-17)28-8-10-31-11-9-28)14-21(16-26)18-6-7-23(29-2)24(15-18)30-3/h4-7,12-15H,8-11H2,1-3H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCHZHKIOEVFS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
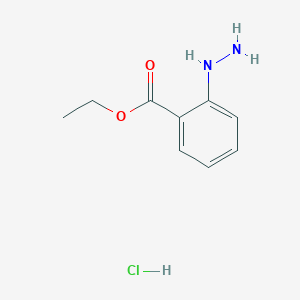
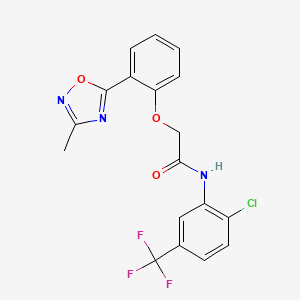
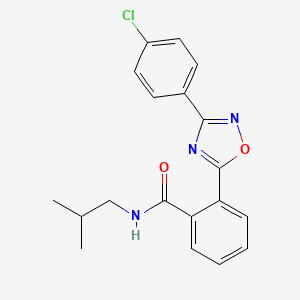
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)


